Avanafil impurity 26

Übersicht

Beschreibung

Avanafil impurity 26 is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction . It was detected in several laboratory batches of Avanafil with a content of 0.29–1.63% .

Synthesis Analysis

The impurities of Avanafil, including impurity 26, were inferred based on the synthesis route and UPLC-MS research . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structures of the impurities were inferred from LC-MS studies . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization .Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil .Wirkmechanismus

Target of Action

Avanafil Impurity 26, as a metabolite of Avanafil , is likely to share similar targets with its parent compound. Avanafil primarily targets phosphodiesterase-5 (PDE5), an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . The inhibition of PDE5 is crucial in treating conditions like erectile dysfunction .

Mode of Action

The mode of action of this compound is expected to be similar to that of Avanafil. Avanafil works by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . During sexual arousal, there is a local release of nitric oxide, which stimulates the enzyme guanylate cyclase to produce cGMP . The inhibition of PDE5 by Avanafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be the same as those affected by Avanafil. The primary pathway involves the nitric oxide-cGMP pathway. In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the production of cGMP. The increased levels of cGMP cause vasodilation, leading to an increased blood flow in the penis .

Pharmacokinetics

Avanafil is known for its fast onset of action, allowing for administration as early as 15 minutes prior to sexual activity .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of Avanafil. The increased levels of cGMP in the corpus cavernosum, resulting from the inhibition of PDE5, lead to smooth muscle relaxation and increased blood flow . This ultimately aids in achieving and maintaining an erection during sexual activity .

Action Environment

The action environment of this compound is likely to be influenced by similar factors as Avanafil. Environmental factors such as temperature, humidity, and light can affect the stability of Avanafil . Therefore, it is crucial for manufacturers and regulators to ensure appropriate packaging, handling, and labeling of Avanafil and its impurities to maintain their efficacy .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Avanafil impurity 26 plays a role in biochemical reactions as a by-product of avanafil metabolism. It interacts with various enzymes, proteins, and other biomolecules during its formation and degradation. The primary enzyme involved in the metabolism of avanafil and its impurities, including this compound, is cytochrome P450 3A4 (CYP3A4) . This enzyme catalyzes the oxidation of avanafil, leading to the formation of this compound. The interaction between this compound and CYP3A4 is crucial for understanding the metabolic pathways and potential effects of this impurity on the overall pharmacokinetics of avanafil.

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound may affect the activity of phosphodiesterase type 5 (PDE-5), similar to avanafil . This interaction can lead to changes in intracellular cyclic guanosine monophosphate (cGMP) levels, affecting smooth muscle relaxation and vasodilation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PDE-5 and other biomolecules. This compound binds to the active site of PDE-5, inhibiting its activity and leading to increased levels of cGMP . This inhibition results in the relaxation of smooth muscle cells and increased blood flow, similar to the effects of avanafil. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light, heat, or moisture can lead to its degradation, resulting in the formation of additional by-products. These degradation products may have different biochemical properties and cellular effects compared to this compound. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function and overall pharmacokinetics.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall pharmacokinetics At higher doses, this compound may exhibit toxic or adverse effects, including changes in gene expression, cellular metabolism, and organ function Threshold effects have been observed in animal studies, indicating that the impact of this compound is dose-dependent

Metabolic Pathways

This compound is involved in the metabolic pathways of avanafil, primarily through the action of CYP3A4 . This enzyme catalyzes the oxidation of avanafil, leading to the formation of this compound and other metabolites. The metabolic pathways of this compound may also involve other enzymes and cofactors, influencing its overall pharmacokinetics and potential effects on cellular function. Understanding the metabolic pathways of this compound is crucial for ensuring the safety and efficacy of avanafil as a pharmaceutical product.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . This compound may interact with specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues or cellular compartments. Understanding the transport and distribution of this compound is essential for determining its potential effects on cellular function and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization signals can influence the interaction of this compound with other biomolecules, affecting its overall biochemical properties and cellular effects. Understanding the subcellular localization of this compound is crucial for determining its potential impact on cellular function and overall pharmacokinetics.

Eigenschaften

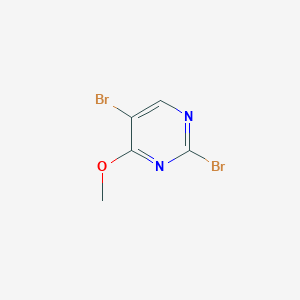

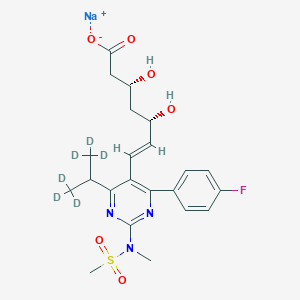

IUPAC Name |

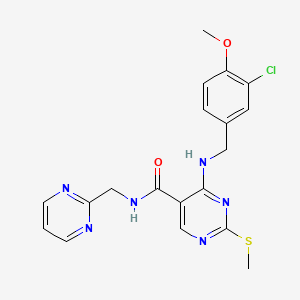

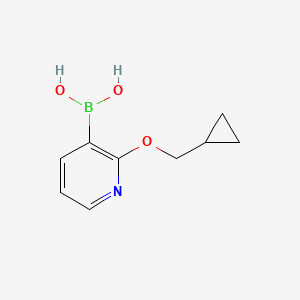

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

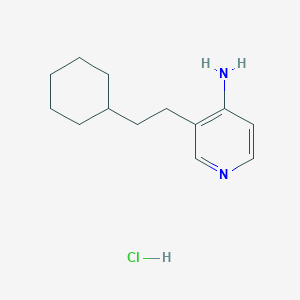

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

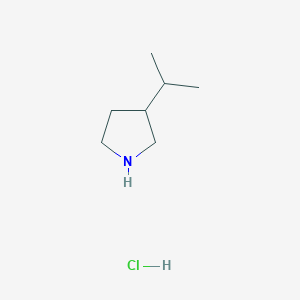

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)